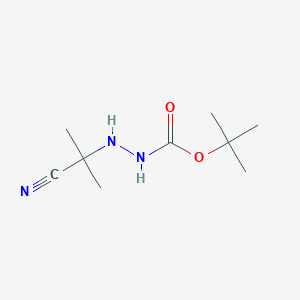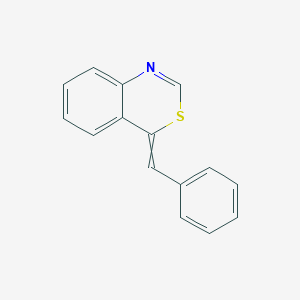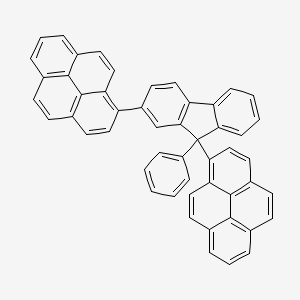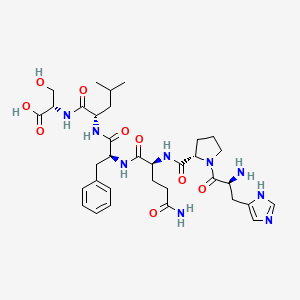
N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chloro and hydroxy group attached to a phenyl ring, along with a methylbutenamide side chain. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide typically involves the reaction of 3-chloro-5-hydroxybenzaldehyde with 2-methylbut-2-enamide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted phenyl compounds.
Applications De Recherche Scientifique
N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(3-Chloro-5-hydroxyphenyl)-2-methylbut-2-enamide include:
- N-(2-Methyl-3-chloro-5-hydroxyphenyl)-anthranilic acid
- N-(2-Methyl-3-chloro-4-hydroxyphenyl)-anthranilic acid
- N-(2-Methyl-3-chloro-5-hydroxyphenyl)-anthranilic acid
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
885044-48-4 |
|---|---|
Formule moléculaire |
C11H12ClNO2 |
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
N-(3-chloro-5-hydroxyphenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C11H12ClNO2/c1-3-7(2)11(15)13-9-4-8(12)5-10(14)6-9/h3-6,14H,1-2H3,(H,13,15) |
Clé InChI |
IXDCMBXEDAJVRE-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C(=O)NC1=CC(=CC(=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)
![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)




![6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596860.png)
![3-[(Di-tert-butylphosphanyl)methyl]phenol](/img/structure/B12596873.png)

![5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12596886.png)


![5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12596914.png)
